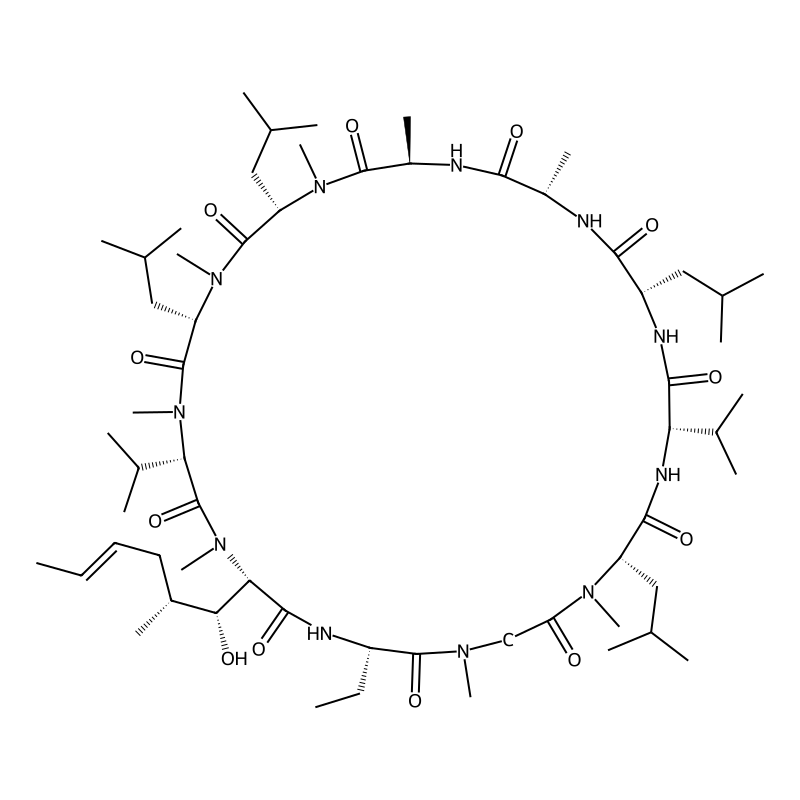Cyclosporin U

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Cyclosporin U is a cyclic undecapeptide with the chemical formula C₆₁H₁₀₉N₁₁O₁₂, classified under the cyclosporin family. It is primarily recognized as an impurity of cyclosporin A, which is a well-known immunosuppressant. Cyclosporin U exhibits structural similarities to other cyclosporins but possesses distinct pharmacological properties that differentiate its biological activity and therapeutic applications .
Unlike Cyclosporin A, a widely used immunosuppressant drug, the mechanism of action of Cyclosporin U remains unclear. Current research suggests it might not possess significant immunosuppressive properties.
Studies have shown that CsU acts by suppressing the activation and proliferation of T lymphocytes, a critical component of the adaptive immune system responsible for recognizing and attacking foreign tissues. This immunosuppressive effect allows the transplanted organ to integrate and function within the recipient's body.
[^1]: Morris, R. E. (1989). A history of cyclosporin A. Transplantation, 48(3), 333-339.
Autoimmune Disease Research
Beyond transplantation, CsU has been employed in scientific research to investigate autoimmune diseases. These conditions arise when the immune system mistakenly attacks the body's own tissues. CsU's immunosuppressive properties have been studied in animal models and clinical trials for various autoimmune diseases, including:
- Rheumatoid arthritis
- Psoriasis
- Inflammatory bowel disease
[^2]: Singh, G., MacDonald, A. S., Irvine, A. C., Griffiths, C. E. M., & Abernethy, D. R. (2011). Cyclosporin for chronic plaque psoriasis. Cochrane Database of Systematic Reviews, (7), CD001456. [^3]: Singh, G., MacDonald, A. S., Irvine, A. C., Griffiths, C. E. M., & Abernethy, D. R. (2011). Cyclosporin for chronic plaque psoriasis. Cochrane Database of Systematic Reviews, (7), CD001456. [^4]: Daneshfar, A., & Fazakas, N. (2009). Cyclosporine for inflammatory bowel disease. Cochrane Database of Systematic Reviews, (4), CD001530.
Other Research Applications
The immunomodulatory properties of CsU have also been explored in other areas of scientific research. Studies have investigated its potential role in:
- Graft-versus-host disease (GVHD), a serious complication of bone marrow transplantation
- Atopic dermatitis, a chronic inflammatory skin condition
- Uveitis, an inflammatory eye disease
Cyclosporin U functions as a calcineurin phosphatase inhibitor, similar to its more prominent counterpart, cyclosporin A. The mechanism involves the formation of a complex with cyclophilin, which subsequently inhibits calcineurin's activity. This inhibition prevents the dephosphorylation of nuclear factor of activated T-cells, leading to reduced transcription of interleukin-2 and other cytokines essential for T-cell activation .
Additionally, cyclosporin U's interactions with various metal ions can modify its permeability characteristics, impacting its bioavailability and efficacy in therapeutic contexts .
Cyclosporin U exhibits notable immunosuppressive properties, making it valuable in preventing transplant rejection and treating autoimmune diseases. Its mechanism of action involves inhibiting T-cell activation by blocking the calcineurin pathway. This results in decreased production of interleukin-2, thereby modulating immune responses . Furthermore, preliminary studies suggest potential cytostatic effects against certain cancers, including leukemia and lymphoma .
The synthesis of cyclosporin U is achieved through nonribosomal peptide synthesis, primarily facilitated by cyclosporin synthetase. This enzyme incorporates various amino acids such as L-valine and D-alanine into a growing peptide chain via adenylation and thiolation processes. The final cyclization step releases cyclosporin U from the enzyme complex, resulting in its unique cyclic structure .
The biosynthetic pathway involves specific enzymes that facilitate the racemization of amino acids and N-methylation processes that contribute to the compound's structural integrity and function .
Cyclosporin U is utilized in several therapeutic contexts:
- Immunosuppression: It is employed to prevent organ rejection in transplant patients.
- Cancer Treatment: Its cytostatic properties are being explored for use against various malignancies.
- Autoimmune Disorders: The compound may be beneficial in managing conditions like rheumatoid arthritis and psoriasis due to its immune-modulating effects .
Studies have demonstrated that cyclosporin U interacts with cyclophilin proteins within lymphocytes, leading to significant alterations in T-cell activation pathways. Research indicates that these interactions can also influence the permeability characteristics of cell membranes when complexed with metal ions . Further investigations are required to fully elucidate the implications of these interactions on drug efficacy and safety profiles.
Cyclosporin U shares structural and functional similarities with several other compounds within the cyclosporin family. Below is a comparison highlighting its uniqueness:
| Compound | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Cyclosporin A | C₆₂H₁₁₁N₁₁O₁₂ | Immunosuppressant | Most studied; primary clinical use |
| Cyclosporin B | C₆₂H₁₁₂N₁₁O₁₂ | Lower immunosuppressive activity | Metabolite of cyclosporin A |
| Cyclosporin C | C₆₂H₁₁₂N₁₁O₁₂ | Similar to A | Less potent; alternative pharmacokinetics |
| Cyclosporin D | C₆₂H₁₁₂N₁₁O₁₂ | Similar to A | Different amino acid composition |
| Cyclosporin U | C₆¹H₁₉N₁¹O¹² | Immunosuppressant; cytostatic | Impurity; distinct pharmacological profile |
Cyclosporin U's unique position as an impurity with distinct biological activities allows it to be studied for specific therapeutic applications that may not be fully addressed by its more prominent counterparts.








